

# Application Notes and Protocols: aWCK-5153 MIC Determination for Clinical Isolates

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Compound of Interest				
Compound Name:	WCK-5153			
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### Introduction

aWCK-5153 is a novel investigational antibiotic combining cefepime, a fourth-generation cephalosporin, with avibactam, a broad-spectrum  $\beta$ -lactamase inhibitor. This combination is designed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing Ambler class A, C, and some class D  $\beta$ -lactamases. Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating the in vitro potency of aWCK-5153 against a panel of clinically relevant bacterial isolates, guiding preclinical and clinical development.

These application notes provide detailed protocols for determining the MIC of a**WCK-5153** against clinical isolates using the standardized broth microdilution and gradient strip methods. Adherence to these protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is essential for generating reliable and reproducible data.

## **Principle of MIC Determination**

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This value is a critical measure of an antibiotic's in vitro activity. For combination drugs like a**WCK-5153**, the concentration of the  $\beta$ -lactamase inhibitor (avibactam) is typically kept constant, while the concentration of the  $\beta$ -lactam (cefepime) is serially diluted.



## Data Presentation: aWCK-5153 MIC Values

The following table summarizes hypothetical MIC data for a**WCK-5153** against a selection of challenging Gram-negative clinical isolates. This data is for illustrative purposes to demonstrate the potential spectrum of activity.

Bacterial Isolate	Organism Type	Resistance Mechanism(s)	aWCK-5153 MIC (μg/mL) (Cefepime/Avibacta m at 4 μg/mL)
Escherichia coli 123	Enterobacterales	ESBL (CTX-M-15), AmpC	0.5
Klebsiella pneumoniae 456	Enterobacterales	KPC-3	1
Pseudomonas aeruginosa 789	Non-fermenter	AmpC, Efflux	4
Enterobacter cloacae	Enterobacterales	AmpC derepressed, KPC-2	2
Serratia marcescens 112	Enterobacterales	Metallo-β-lactamase (NDM-1)	>64
Stenotrophomonas maltophilia 113	Non-fermenter	Intrinsic Resistance	≤8/4

Note: Avibactam is typically tested at a fixed concentration of 4  $\mu g/mL.[2]$ 

## Experimental Protocols Broth Microdilution Method

This method is considered the gold standard for MIC determination and involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[4][5][6]

Materials:



- aWCK-5153 (Cefepime and Avibactam) analytical grade powders
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
- Sterile 96-well microtiter plates[5]
- Bacterial clinical isolates
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Incubator (35 ± 2°C)[5][7]
- Spectrophotometer
- Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[5]

#### Procedure:

- Preparation of Antimicrobial Stock Solutions:
  - Prepare a stock solution of cefepime at a concentration of 1280 μg/mL in a suitable solvent.
  - Prepare a stock solution of avibactam.
  - For the working solution, dilute the cefepime stock solution in CAMHB containing a fixed concentration of avibactam (e.g., 4 μg/mL).
- Preparation of Microtiter Plates:
  - $\circ$  Dispense 100 µL of CAMHB (with 4 µg/mL avibactam) into all wells of a 96-well plate, except for the first column.
  - $\circ$  In the first column, add 200 μL of the highest concentration of cefepime to be tested (e.g., 128 μg/mL) in CAMHB with avibactam.



- Perform serial twofold dilutions by transferring 100 μL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 μL from the tenth column. This will create a concentration gradient of cefepime (e.g., from 64 μg/mL to 0.125 μg/mL).
- The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
  - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).[5]
  - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.[5]
- Inoculation and Incubation:
  - $\circ~$  Inoculate each well (except the sterility control) with 10  $\mu L$  of the standardized bacterial suspension.
  - Incubate the plates at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.[5][7]
- Reading and Interpretation:
  - After incubation, visually inspect the plates for bacterial growth (turbidity).
  - The MIC is the lowest concentration of cefepime (in the presence of 4 μg/mL avibactam)
     that completely inhibits visible growth.[1][3]

## **Gradient Strip Method**

This method utilizes a plastic strip impregnated with a predefined, continuous gradient of an antimicrobial agent.[8][9][10]



#### Materials:

- aWCK-5153 gradient strips (hypothetical)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)[9]
- Bacterial clinical isolates
- 0.5 McFarland turbidity standard
- Sterile swabs
- Incubator (35 ± 2°C)[8][10]
- · QC strains

#### Procedure:

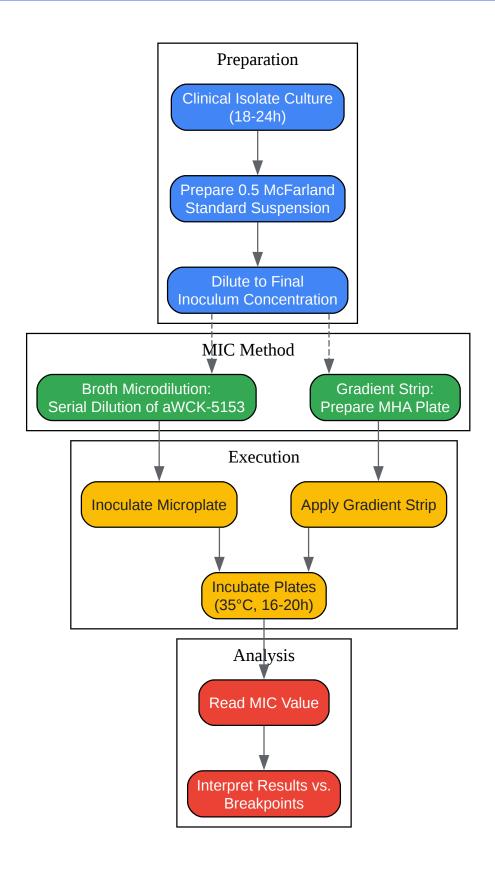
- Inoculum Preparation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
- Plate Inoculation:
  - Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
  - Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[1][9]
  - Allow the agar surface to dry for 10-15 minutes before applying the strip.
- Application of Gradient Strip:
  - Aseptically apply the aWCK-5153 gradient strip to the center of the inoculated MHA plate
    with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with
    the agar surface.[8][10]



- Incubation:
  - Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.[8][10]
- Reading and Interpretation:
  - After incubation, a symmetrical inhibition ellipse will be visible.
  - Read the MIC value at the point where the lower edge of the inhibition ellipse intersects
    the MIC scale on the strip.[1] For bactericidal drugs like cefepime, read at the point of
    complete inhibition of all growth.[9]

## **Visualizations**

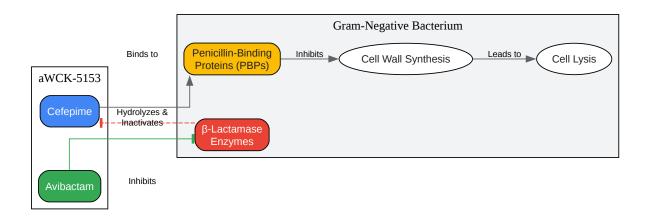




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Caption: Experimental workflow for MIC determination of a WCK-5153.





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Caption: Mechanism of action for the aWCK-5153 combination.

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